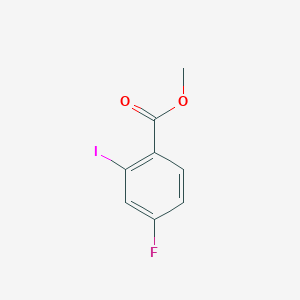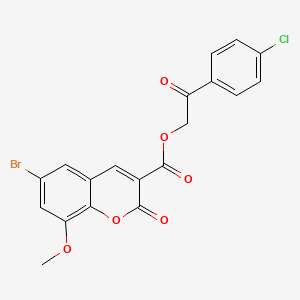
2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate" is a derivative of 2H-chromene, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential for synthesis of metal chelates, similar to other chromene derivatives .
Synthesis Analysis
The synthesis of chromene derivatives often involves reactions that introduce various substituents into the chromene core. For instance, the reaction between 3-formylchromone and 3-amino-4-chlorobenzoic acid can lead to a derivative of 4-chromanone through nucleophilic addition, which is accompanied by the opening of the pyrone ring . Additionally, Wittig homologation has been used to synthesize substituted 2,3-dihydrobenzoxepine-4-carboxylates from 2-(chloromethyl)-2H-chromen-2-ol derivatives, demonstrating the versatility of chromene compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of chromene derivatives can be complex, with various functional groups contributing to their overall geometry and reactivity. Single crystal X-ray structural analysis has been employed to determine the precise geometries of such compounds, revealing the presence of intramolecular and intermolecular hydrogen bonds that can influence their stability and reactivity . Additionally, computational studies using density functional theory (DFT) have been used to optimize geometries and predict absorption spectra, providing insight into the electronic properties of these molecules .
Chemical Reactions Analysis
Chromene derivatives can undergo a range of chemical reactions, including nucleophilic substitutions and cyclizations. For example, the thermal cyclization of certain chromene esters can lead to the formation of new chromene derivatives with different substitution patterns . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups and the nature of the substituents can affect the compound's thermal stability, as seen in the thermal investigation of certain chromanone ligands . Crystal structures and Hirshfeld surface analysis have provided detailed information on the intermolecular interactions and conformations of chromene derivatives, which are crucial for understanding their behavior in different environments . Theoretical studies complement these findings by predicting the most stable molecular conformations and the energy differences between them .
Applications De Recherche Scientifique
Anticancer Drug Development
Research focused on the synthesis and evaluation of compounds with similar structures for anticancer applications has shown promising results. Certain compounds, including those with chromene and chlorophenyl groups, have demonstrated high tumor specificity with minimal toxicity to normal cells. For example, a study by Sugita et al. (2017) explored the tumor specificity and keratinocyte toxicity of various synthesized compounds, identifying those with potential for anticancer drug development due to their ability to induce apoptotic cell death in cancer cells while minimizing harm to healthy cells (Sugita, Takao, Uesawa, & Sakagami, 2017).
Environmental Impact and Degradation
The environmental fate and degradation of chlorophenols, a group to which the chlorophenyl moiety of the compound belongs, have been extensively studied due to their presence in industrial waste and potential toxicological effects. Krijgsheld and Gen (1986) provided an assessment of the impact of chlorophenols on the aquatic environment, highlighting the moderate toxicity to both mammalian and aquatic life and discussing their degradation under various conditions (Krijgsheld & Gen, 1986).
Synthetic Protocols for Chromenes
Chromenes, like the one present in the compound of interest, are significant in medicinal chemistry due to their biological activities. Mazimba (2016) reviewed synthetic protocols for 6H-benzo[c]chromen-6-ones, highlighting their importance as core structures in pharmacologically active molecules. The review discusses various methods for synthesizing these compounds, pointing towards their utility in creating bioactive molecules (Mazimba, 2016).
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClO6/c1-25-16-8-12(20)6-11-7-14(19(24)27-17(11)16)18(23)26-9-15(22)10-2-4-13(21)5-3-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAECEVSPWIVEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

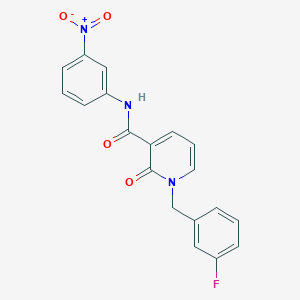
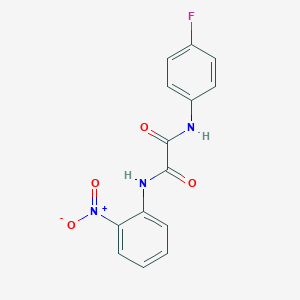
![5-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2540762.png)

![4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine](/img/structure/B2540764.png)
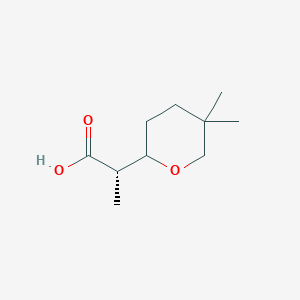
![5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2540766.png)
![2-[1-(2-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2540767.png)
![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)
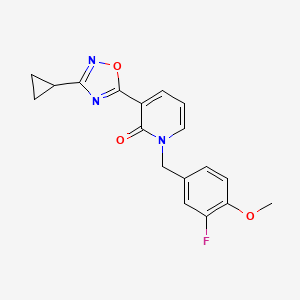
![N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2540775.png)

![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)
